molecular formula C6H8N2O2 B1306763 Methyl 4-methyl-1H-pyrazole-3-carboxylate CAS No. 68809-58-5

Methyl 4-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1306763
CAS RN: 68809-58-5
M. Wt: 140.14 g/mol
InChI Key: IFXPRADXZJOPEQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The methyl group at the 4-position and the carboxylate ester at the 3-position are indicative of the compound's potential for further chemical modification and its relevance in the synthesis of various coordination polymers and biologically active molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process, which were then used to assemble coordination polymers with Zn(II) and Cd(II) ions . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . A green and convenient one-pot, multi-component synthesis in water was described for the preparation of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing the versatility and eco-friendliness of modern synthetic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was elucidated using these techniques, and theoretical calculations were employed to compare with experimental data . Similarly, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined, revealing intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions, which can lead to the formation of complex structures and novel compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate demonstrates the reactivity of pyrazole carboxylates in cycloaddition reactions . Additionally, the cyclization of certain precursors to form new pyrazole derivatives, as well as the exploration of tautomeric forms, highlights the dynamic chemistry of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the thermal and luminescence properties of coordination polymers derived from pyrazole carboxylates were investigated, revealing their potential applications in materials science . Theoretical calculations, such as density functional theory (DFT), are often used to predict properties like vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of these compounds . Additionally, the antioxidant properties of certain pyrazole derivatives have been evaluated, indicating their potential in medicinal chemistry .

Scientific Research Applications

Structural Insights and Hydrogen Bonding

Research conducted by Portilla et al. (2007) on related compounds has revealed intricate hydrogen-bonded chain structures, showcasing the importance of methyl 4-methyl-1H-pyrazole-3-carboxylate derivatives in understanding molecular interactions. These structures demonstrate the compound's ability to engage in N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, forming stable chains and sheets which are crucial for designing crystalline materials with desired properties (Portilla et al., 2007).

Synthesis and Structural Diversity

The synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives have been studied, highlighting the compound's utility in forming coordination complexes with metals such as Cu and Co. These complexes exhibit unique 2D hydrogen-bonded networks, indicating the potential for developing new materials with specific electronic or catalytic properties (Radi et al., 2015).

Antimicrobial Activities

Siddiqui et al. (2013) have explored the antimicrobial potential of derivatives of pyrazole-3-carboxylate. Their research unveils the synthesis of novel compounds exhibiting significant antibacterial and antifungal activities, underscoring the compound's relevance in developing new antimicrobial agents (Siddiqui et al., 2013).

Safety And Hazards

“Methyl 4-methyl-1H-pyrazole-3-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-methyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPRADXZJOPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392753
Record name Methyl 4-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-1H-pyrazole-3-carboxylate

CAS RN

68809-58-5
Record name Methyl 4-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-1H-pyrazole-3-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of diazomethane (nominally 0.68 g—generated from DIAZALD® (5 g) in diethyl ether (45 ml)) at −78° C. was added a solution of E/Z methyl-2-bromo-2-butenoate (3.58 g) (available from Fluka) in diethyl ether (15 ml), dropwise, over 15 min. The mixture was maintained at −78° C. for 1 h then allowed to warm to 20° C. with stirring overnight. Acetic acid (1 ml) was added to destroy excess diazomethane and the mixture evaporated under reduced pressure. The residue was co-evaporated with toluene. Purification of the residue by column chromatography on silica gel eluting with ethyl acetate:cyclohexane (1:1) gave the title compound (1.12 g) as an orange solid.
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